4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine
Description
4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine (CAS: 338975-32-9) is a pyrimidine derivative with two phenylsulfanyl substituents. Its molecular formula is C₁₇H₁₅N₃S₂, and it has a molecular weight of 325.46 g/mol .
Properties
IUPAC Name |
4-phenylsulfanyl-5-(phenylsulfanylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S2/c18-17-19-11-13(12-21-14-7-3-1-4-8-14)16(20-17)22-15-9-5-2-6-10-15/h1-11H,12H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPRKLNEVTOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CN=C(N=C2SC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine typically involves the introduction of phenylsulfanyl groups to a pyrimidine precursor. One common method involves the reaction of a pyrimidine derivative with thiophenol under specific conditions to introduce the phenylsulfanyl groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding a different pyrimidine derivative.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrimidine derivatives without phenylsulfanyl groups.
Substitution: Pyrimidine derivatives with different functional groups replacing the phenylsulfanyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine exhibit significant anticancer properties. Research has demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrimidine derivatives that showed promising activity against breast cancer cells .
2. Antimicrobial Properties
Research has also explored the antimicrobial potential of pyrimidine derivatives, including those with sulfanyl groups. These compounds have been shown to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. A comparative study indicated that certain structural modifications could enhance their efficacy against resistant strains of bacteria .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport can be beneficial in improving the performance of electronic devices .
2. Photovoltaic Materials
Research has shown that incorporating sulfur-containing compounds into photovoltaic materials can enhance their efficiency by improving light absorption and charge mobility. Studies have indicated that modifications in the molecular structure can lead to better performance metrics in solar cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity of Pyrimidine Derivatives | Investigated the effects of pyrimidine derivatives on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer models |
| Antimicrobial Efficacy of Sulfanyl Compounds | Evaluated the antimicrobial properties of various sulfanyl-modified pyrimidines | Identified enhanced antibacterial activity against resistant strains |
| Organic Photovoltaics Utilizing Pyrimidine Derivatives | Explored the use of pyrimidine compounds in OPVs | Found improvements in charge transport and overall device efficiency |
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile
- Molecular Formula : C₁₆H₉ClN₄O
- Molecular Weight : 308.73 g/mol .
- Key Differences : This compound lacks sulfur-based substituents but includes a chlorophenyl group and a pyridine ring. The absence of phenylsulfanyl groups may reduce its lipophilicity compared to the target compound. Chlorophenyl derivatives are often associated with enhanced metabolic stability but may increase toxicity risks.
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate
- Molecular Formula : C₂₁H₂₁N₃O₃S
- Molecular Weight : 395.48 g/mol .
- Key Differences: This compound contains a methylsulfanyl group and a phenoxyphenylamino substituent. The ester group (-COOEt) enhances solubility but may reduce blood-brain barrier (BBB) penetration compared to the target compound’s amine group.
4-PSB-2 (4-(Phenylsulfanyl)butan-2-one)
- Molecular Formula : C₁₀H₁₂OS
- Molecular Weight : 180.26 g/mol .
- Studies show it improves fear memory retrieval in Alzheimer’s disease (AD) models by reducing neuroinflammation (TNF-α, COX-2, iNOS) and enhancing synaptic plasticity (PSD-95, LTP) . Its smaller size and ketone group may facilitate BBB penetration compared to the bulkier pyrimidinamine structure .
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity
- 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine: No direct data, but phenylsulfanyl groups in 4-PSB-2 suppress pro-inflammatory cytokines (TNF-α, COX-2) in AD models .
- 4-PSB-2: Reduces hippocampal inflammation in 3xTg-AD mice, normalizing synaptic dysfunction .
- Ethyl 4-methyl-2-(methylsulfanyl)...: Methylsulfanyl groups in similar compounds modulate enzyme activity (e.g., COX inhibition), but phenoxyphenylamino groups may introduce off-target effects .
Neuroprotective and Cognitive Effects
- 4-PSB-2 : Enhances dendritic spine density (+25% in WT mice) and LTP in the hippocampus, critical for fear memory consolidation .

- Pyrimidine Derivatives: Limited data, but pyrimidine scaffolds are known to interact with kinases and neurotransmitter receptors. The target compound’s dual phenylsulfanyl groups may stabilize synaptic proteins like PSD-95, analogous to 4-PSB-2 .
Structural Advantages and Limitations
Biological Activity
The compound 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine (CAS: 338975-32-9) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 325.46 g/mol
- CAS Number : 338975-32-9
- MDL Number : MFCD00127639
The structure of the compound features two phenylsulfanyl groups and a pyrimidinamine core, which may contribute to its biological properties.
Anticancer Activity
Studies have suggested that pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer progression. For example, certain pyrimidine-based compounds have been identified as inhibitors of thymidylate synthase, which is crucial for DNA synthesis in cancer cells . The potential of this compound as an anticancer agent warrants further investigation.
Mechanistic Studies
Mechanistic studies on similar compounds have revealed that they may induce apoptosis in cancer cells by regulating cell cycle-related proteins. For instance, dual inhibitors targeting cyclin-dependent kinases (CDK2 and CDK9) have shown promising results in cell cycle arrest and apoptosis induction . While direct studies on the compound are sparse, its structural similarities suggest a potential for similar mechanisms.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate to good activity | |
| Anticancer | Potential thymidylate synthase inhibition | |
| Apoptosis Induction | Cell cycle arrest in cancer cells |
Related Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Phenylselenenyl derivatives | Similar pyrimidine structure | Antiviral, anticancer |
| N4-(Substituted Thiazol-2-yl) derivatives | Inhibition of CDK2 and CDK9 | Broad antitumor efficacy |
Case Studies
- Antimicrobial Screening : A study screened various pyrimidine derivatives for antimicrobial activity, revealing that many exhibited significant effects against bacterial strains . The relevance of these findings suggests that similar testing for this compound could yield valuable insights.
- Cancer Cell Studies : Research on structurally related compounds demonstrated their ability to induce apoptosis in cancer cell lines through specific enzymatic inhibition. These findings highlight the need for further exploration into the apoptotic pathways influenced by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

